molecular formula C19H14O2 B1582450 9-Phenylxanthen-9-ol CAS No. 596-38-3

9-Phenylxanthen-9-ol

Cat. No. B1582450
CAS RN: 596-38-3
M. Wt: 274.3 g/mol
InChI Key: CVZUPKFPOSRRSK-UHFFFAOYSA-N
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Description

9-Phenylxanthen-9-ol is a chemical compound with the molecular formula C19H14O2 . It has an average mass of 274.313 Da and a monoisotopic mass of 274.099365 Da .


Molecular Structure Analysis

The molecular structure of 9-Phenylxanthen-9-ol consists of 19 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C19H14O2/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13,20H .


Physical And Chemical Properties Analysis

9-Phenylxanthen-9-ol has a density of 1.3±0.1 g/cm3, a boiling point of 432.6±24.0 °C at 760 mmHg, and a flash point of 199.7±17.1 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its molar refractivity is 81.3±0.3 cm3, and its polar surface area is 29 Å2 .

Scientific Research Applications

Luminescence and Photophysics

  • Stable Cation Formation and Luminescence : 9-Phenylxanthen-9-ol (PXO) exhibits unique luminescence properties when adsorbed on silica gel and alumina surfaces. The formation of the 9-phenylxanthenyl cation on these surfaces leads to fluorescence with a maximum wavelength of 510 nm. This property is significant for studying excited-state reactions and luminescence phenomena in materials science (Berger & Weir, 1990).

  • Photodehydroxylation Studies : PXO undergoes photodehydroxylation, a process influenced by the solvent nature. In polar/hydroxylic solvents, it forms the 9-phenylxanthenium cation, which has distinct ground and excited-state properties. This process is used to explore photochemical reactions and the behavior of related intermediates (Minto & Das, 1989).

Chemical Synthesis and Protecting Groups

  • Protecting Group in Organic Synthesis : PXO acts as a protecting group in chemical synthesis. For example, it protects hydroxy groups in nucleosides, useful in the synthesis of complex organic molecules and potentially in drug development (Chattopadhyaya & Reese, 1978).

  • Photocleavable Protecting Group : It serves as a photocleavable protecting group for primary alcohols. This application is significant in organic chemistry for temporarily modifying molecules in a way that can be reversed by light exposure (Mišetić & Boyd, 1998).

Material Science and Dye Synthesis

  • Synthesis of Unsaturated Xanthene Dyes : PXO is involved in synthesizing unsaturated xanthene dyes. These dyes have applications in material science and polymer chemistry for coloring and functionalizing materials (Konstantinova & Bojinov, 1998).

  • Superstructures in Solid State : PXO derivatives form self-assembled superstructures in the solid state. This characteristic is important for the development of nanomaterials and molecular engineering (Kavala et al., 2007).

Biomedical Research

  • Synthesis of RNA Fragments : PXO derivatives are used in the chemical synthesis of RNA fragments, which is crucial for genetic engineering and molecular biology research (Tanimura et al., 1989).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . After skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . After eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . After ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

9-phenylxanthen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZUPKFPOSRRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208279
Record name 9-Phenylxanthen-9-ol
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Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Phenylxanthen-9-ol

CAS RN

596-38-3
Record name 9-Phenylxanthen-9-ol
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Record name 9-Phenylxanthen-9-ol
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Record name 596-38-3
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Record name 9-Phenylxanthen-9-ol
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Record name 9-PHENYLXANTHEN-9-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
RE Minto, PK Das - Journal of the American Chemical Society, 1989 - ACS Publications
… or less by all of the features or phenomena outlined above, we have undertaken a nanosecond laser flash photolysis study of 9-phenylxanthen-9-ol (1) (Scheme I). The time-resolved …
Number of citations: 51 pubs.acs.org
M Wada, K Kirishima, Y Oki, M Miyamoto… - Bulletin of the …, 1999 - journal.csj.jp
… These carbenium salts decompose in water to give the xanthene derivatives" or result in GP-C bond cleavage." 1,8-Dimethoxy-9-phenylxanthen-9-ol (1) was obtained by the de…
Number of citations: 13 www.journal.csj.jp
P Wan, K Yates, MK Boyd - The Journal of Organic Chemistry, 1985 - ACS Publications
… model system: the adiabatic photodehydroxylation of 9-phenylxanthen-9-ol (1), to generate … Fluorescence emissions observed in pH 7 by excitation of 9-phenylxanthen-9-ol (1) at 290 …
Number of citations: 63 pubs.acs.org
R Karaman, JL Fry - academia.edu
… the synthesis of 9-phenylxanthen-9-ol by reacting the dilithium … 5% of the expected 9-phenylxanthen-9-ol. The major product (… intermediate formation of 9-phenylxanthen-9-ol which then …
Number of citations: 2 www.academia.edu
RM Berger, D Weir - Chemical physics letters, 1990 - Elsevier
… The 9-phenylxanthen-9-ol (I ) was obtained from Aldrich and was recrystallized from benzene before use. The silica gel (Davisil, 633 grade, 200-425 mesh, 60 A pore size ) and the …
Number of citations: 11 www.sciencedirect.com
S Banerjee, P Srishylam, SR Prasad, MT Migawa… - Tetrahedron …, 2012 - Elsevier
… The synthesis of Px-Cl was accomplished via treatment of 9-phenylxanthen-9-ol (Px-OH) with acetyl chloride, 4 while the synthesis of Px-OH was accomplished by a Grignard reaction of …
Number of citations: 7 www.sciencedirect.com
RP Samudrala, S Penjarla, R Gundla, BPC Rao - Tetrahedron Letters, 2023 - Elsevier
… is developed for regioselective protection of primary hydroxyl group of nucleosides using 2,7-dimethylpixyliumtrifluoroacetate, prepared in-situ from 2,7-dimethyl-9-phenylxanthen-9-ol (…
Number of citations: 0 www.sciencedirect.com
PCR Bhavnari, RP Samudrala, S Penjarla… - Available at SSRN … - papers.ssrn.com
… is developed for regioselective protection of primary hydroxyl group of nucleosides using 2, 7-dimethylpixyliumtrifluoroacetate, prepared in-situ from 2,7-dimethyl-9-phenylxanthen-9-ol (…
Number of citations: 0 papers.ssrn.com
B Barton, MR Caira, CW McCleland… - Journal of the Chemical …, 2000 - pubs.rsc.org
… 9-Phenylxanthen-9-ol.. This compound was synthesised according to a published procedure. The resulting crude material was recrystallised from benzene–petroleum ether to afford 9-…
Number of citations: 9 pubs.rsc.org
A Misetic, MK Boyd - Tetrahedron letters, 1998 - Elsevier
… 9-Phenylxanthen-9-ol 4 has been previously shown to undergo photochemically induced heterolytic carbon-oxygen bond cleavage to generate the 9-phenylxanthyl cation in neutral …
Number of citations: 46 www.sciencedirect.com

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